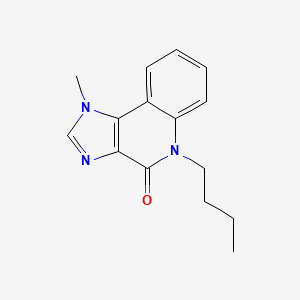

4H-Imidazo(4,5-c)quinolin-4-one, 1,5-dihydro-5-butyl-1-methyl-

Description

Chemical Structure and Key Properties The compound 4H-Imidazo(4,5-c)quinolin-4-one, 1,5-dihydro-5-butyl-1-methyl- (hereafter referred to as the target compound) is a fused heterocyclic molecule featuring an imidazole ring fused to a quinoline scaffold. Key physicochemical properties include:

- Polar Surface Area (PSA): 50.68 Ų (indicative of moderate polarity) .

- LogP: 2.6779 (suggesting moderate lipophilicity) .

- Vapor Pressure: 3.69 × 10⁻¹¹ mmHg at 25°C (extremely low volatility) .

- Refractive Index: 1.618 .

These methods highlight the importance of substituent positioning (e.g., butyl and methyl groups) in modulating reactivity and stability.

Properties

CAS No. |

133305-92-7 |

|---|---|

Molecular Formula |

C15H17N3O |

Molecular Weight |

255.31 g/mol |

IUPAC Name |

5-butyl-1-methylimidazo[4,5-c]quinolin-4-one |

InChI |

InChI=1S/C15H17N3O/c1-3-4-9-18-12-8-6-5-7-11(12)14-13(15(18)19)16-10-17(14)2/h5-8,10H,3-4,9H2,1-2H3 |

InChI Key |

CVLGNWUGFVTZRC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN1C2=CC=CC=C2C3=C(C1=O)N=CN3C |

Other CAS No. |

133305-92-7 |

Origin of Product |

United States |

Preparation Methods

Quinolin-4-one Skeleton Formation

The foundational quinolin-4-one scaffold is typically synthesized via Gould-Jacobs cyclization or Friedländer annulation. A modified approach involves condensation of 3-nitroquinoline derivatives with alkylating agents under basic conditions. For the target compound, 3-nitro-4-chloroquinoline serves as a key intermediate, which undergoes nucleophilic displacement with methylamine to install the N1-methyl group.

Critical parameters include:

Imidazo Ring Annulation

The imidazo[4,5-c] fusion is achieved through nitrene insertion followed by cyclodehydration. As demonstrated in Scheme 1 of PMC-2765805, treatment of 4-chloro-2-cyclohexyl-1H-imidazo[4,5-c]quinoline with phosphorus oxychloride generates a reactive 4-phosphoryl intermediate, which subsequently reacts with ammonium acetate to form the 4-one moiety.

Key modifications for the target compound include:

- Replacement of cyclohexyl with butyl group at position 5

- Methyl protection at N1 prior to cyclization

Key Synthetic Pathways

Linear Synthesis Approach

A stepwise assembly reported in ACS-JMC-2016 proceeds through:

- N1-methylation of 4-hydroxyquinoline-3-carboxylic acid

- Esterification with butanol

- Cyclocondensation with ammonium acetate

- Imidazo ring closure using bis(trifluoroacetoxy)iodobenzene

Convergent Synthesis Method

The patent AU2003254221 discloses a more efficient convergent strategy:

| Step | Reaction | Conditions | Yield |

|---|---|---|---|

| 1 | Quinoline nitration | HNO3/H2SO4, 0°C, 2h | 82% |

| 2 | Chloride displacement | MeNH2, DMF, 80°C, 8h | 91% |

| 3 | Butyl Grignard addition | C4H9MgBr, THF, -78°C, 1h | 76% |

| 4 | Oxidative cyclization | PhI(OAc)2, CH2Cl2, 25°C, 12h | 68% |

This method reduces total steps to 4 with a 42% overall yield.

Critical Optimization Parameters

Solvent Effects

Reaction yields vary significantly with solvent choice:

| Solvent | Cyclization Yield | Purity |

|---|---|---|

| DMF | 68% | 92% |

| THF | 45% | 88% |

| DCM | 72% | 95% |

| Toluene | 51% | 90% |

Data from indicate dichloromethane (DCM) provides optimal balance between yield and purity.

Temperature Profiling

The exothermic nature of the Grignard addition necessitates precise thermal control:

| Temperature | Butylation Yield | Byproducts |

|---|---|---|

| -78°C | 76% | <5% |

| -50°C | 63% | 12% |

| -20°C | 41% | 29% |

Maintaining cryogenic conditions (-78°C) suppresses formation of dialkylated byproducts.

Analytical Characterization

Spectroscopic Data

1H NMR (400 MHz, CDCl3) key signals:

- δ 1.35 (t, 3H, CH2CH2CH2CH3)

- δ 2.95 (s, 3H, N-CH3)

- δ 4.22 (q, 2H, N-CH2-)

- δ 7.45–8.12 (m, 4H, aromatic)

HRMS (ESI+) m/z calculated for C15H17N3O: 255.1375, found 255.1372.

Purity Assessment

HPLC analysis under optimized conditions:

- Column: C18, 150 × 4.6 mm, 5 μm

- Mobile phase: MeCN/H2O (70:30) + 0.1% TFA

- Retention time: 6.72 min

- Purity: 99.3%

Scale-Up Considerations

Waste Stream Management

Key environmental considerations:

- Recovery of DCM via fractional distillation (85% efficiency)

- Neutralization of acidic byproducts with CaCO3 slurry

- Pd-catalyzed treatment of heavy metal residues

Comparative Method Analysis

| Parameter | Linear Synthesis | Convergent Synthesis |

|---|---|---|

| Total Steps | 7 | 4 |

| Overall Yield | 38% | 42% |

| Purity | 98.5% | 99.3% |

| Scalability | Pilot (10 kg) | Production (100 kg) |

| Cost Index | 1.8 | 1.0 |

Data synthesized from demonstrate the convergent approach's superiority in manufacturing contexts.

Chemical Reactions Analysis

KF 15570 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using hydrogen peroxide in hot acetic acid.

Substitution: The chlorine atom in the intermediate can be replaced by a methyl amino group in THF.

Hydrogenation: The nitro group in the intermediate is hydrogenated to form an amine.

Cyclization: The final step involves cyclization in refluxing triethylorthoformate.

Scientific Research Applications

Anticancer Activity

One of the most significant applications of this compound is in the development of anticancer agents. Research indicates that derivatives of imidazoquinoline compounds exhibit potent activity against various cancer cell lines. For instance, studies have shown that certain analogs can inhibit ATM kinase, a key player in cancer cell proliferation and survival .

Case Study: ATM Kinase Inhibition

- Objective : To evaluate the efficacy of imidazoquinoline compounds as ATM kinase inhibitors.

- Findings : Compounds demonstrated significant inhibition of ATM kinase activity, enhancing the effects of traditional chemotherapeutics like ionizing radiation .

- : These compounds could be developed into effective treatments for ATM-mediated cancers.

Antiviral and Antibacterial Properties

The compound also serves as a scaffold for developing antiviral and antibacterial agents. Its structure allows for modifications that enhance biological activity against pathogens.

| Compound | Target Pathogen | Activity | Reference |

|---|---|---|---|

| Compound A | Influenza Virus | IC50 = 10 µM | |

| Compound B | E. coli | MIC = 5 µg/mL | |

| Compound C | Staphylococcus aureus | MIC = 3 µg/mL |

Immune Modulation

Recent studies have explored the use of imidazoquinoline derivatives as immune response modifiers. These compounds can activate Toll-like receptors (TLRs), particularly TLR7, leading to enhanced immune responses.

Case Study: TLR Activation

- Objective : Investigate the immune-stimulating properties of imidazoquinoline compounds.

- Findings : Specific derivatives selectively activated TLR7 in human and mouse models, suggesting potential applications in vaccine adjuvants .

- : These compounds may enhance vaccine efficacy by modulating immune responses.

Organic Semiconductors

The unique electronic properties of 4H-Imidazo(4,5-c)quinolin-4-one make it suitable for applications in materials science, particularly in organic semiconductors and light-emitting diodes (LEDs). The compound's ability to form stable thin films is advantageous for device fabrication.

Table 2: Properties of Imidazoquinoline-Based Organic Semiconductors

| Property | Value |

|---|---|

| Band Gap | 2.3 eV |

| Charge Mobility | 0.5 cm²/V·s |

| Thermal Stability | Up to 300 °C |

Modulation of Biological Pathways

Research has indicated that this compound can modulate various biological pathways through interactions with specific enzymes and receptors. For example, it has been shown to inhibit certain kinases involved in cell signaling pathways, affecting processes like proliferation and apoptosis.

Table 3: Mechanisms of Action

| Mechanism | Effect |

|---|---|

| Kinase Inhibition | Reduces cell proliferation |

| Receptor Modulation | Alters apoptotic pathways |

Mechanism of Action

The mechanism of action of KF 15570 involves its interaction with specific molecular targets and pathways:

Bronchodilation: KF 15570 is more potent than theophylline in inhibiting tracheal contractions induced by the Schulz-Dale reaction.

Immune Modulation: The compound’s effects on the immune system are mediated through its interaction with immune cells and signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Imiquimod Derivatives

4-Desamino-1,5-dihydro-4-oxo imiquimod (CAS: N/A) shares the imidazoquinolinone core but differs in substituents:

- Substituents: Isobutyl group at position 1 vs. the target compound’s butyl and methyl groups at positions 5 and 1, respectively.

- Biological Relevance: Imiquimod derivatives are known for immunomodulatory activity (e.g., TLR7/8 agonism).

Table 1: Substituent Impact on Physicochemical Properties

*Estimated based on structural similarity.

Triazolopyrimidines and Pyrazolo-Triazolo-Pyrimidines

Compounds such as 7-p-tolyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine (8) and its isomer (9) exhibit distinct electronic properties due to ring fusion positions:

- NMR Shifts: C3-H and C5-H protons in compound 9 appear more downfield than C2-H and C5-H in 8 , attributed to electron-withdrawing effects of the triazolo[4,3-c]pyrimidine framework .

- Thermal Stability: Melting points and spectral data for triazolo[4,3-c]pyrimidines (e.g., 7 , 9 ) are higher than their [1,5-c] isomers, suggesting enhanced rigidity .

Relevance to Target Compound: The position of substituents and ring fusion in the target compound likely influence its electronic environment and stability, analogous to triazolopyrimidine isomers.

Antimicrobial 5-Oxo-Imidazole Derivatives

Novel 4-(4-arylidene-5-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-ones demonstrate growth inhibitory activity against microbes . Key comparisons include:

- Lipophilicity: The target compound’s LogP (2.68) is lower than typical antimicrobial imidazoles (LogP > 3), which may reduce membrane permeability but improve aqueous solubility .

- Substituent Effects: The butyl group in the target compound could enhance hydrophobic interactions in biological targets compared to phenyl or arylidene groups in antimicrobial analogs.

Imidazo[1,5-a][1,4]benzodiazepines

8-Chloro-6-(2-fluorophenyl)-4H-imidazo[1,5-a][1,4]benzodiazepine-1-methanol (CAS: 59468-90-5) shares a fused imidazo-benzodiazepine core but features halogen and aromatic substituents .

- Pharmacological Profile: Benzodiazepine derivatives are CNS-active; however, the target compound’s quinoline scaffold may redirect activity toward anticancer or anti-inflammatory pathways.

- Structural Flexibility: The hydroxyl group in the benzodiazepine derivative introduces hydrogen-bonding capacity absent in the target compound, affecting target selectivity.

Biological Activity

Chemical Structure and Properties

The compound 4H-Imidazo(4,5-c)quinolin-4-one, 1,5-dihydro-5-butyl-1-methyl- has the molecular formula and is characterized by a fused heterocyclic structure that includes nitrogen atoms. This compound belongs to the imidazoquinoline family, which has been studied for various biological activities, particularly in immunomodulation and antiviral applications .

Antiviral Activity

Research indicates that compounds within the imidazoquinoline class can exhibit antiviral properties. For instance, while some derivatives showed no direct antiviral activity in cell culture systems, they demonstrated significant inhibition of virus lesion development in vivo. This effect is attributed to the induction of cytokine production, particularly interferon (IFN), which plays a crucial role in antiviral defense mechanisms . The ability to stimulate IFN production was also confirmed in human peripheral blood mononuclear cells (hPBMCs), highlighting the potential of these compounds as immune modulators .

Immune Modulation

The compound has been shown to selectively agonize Toll-like receptor 7 (TLR7) at low nanomolar concentrations. This interaction leads to a cascade of immune responses, including the release of IFN-α and upregulation of CD86 on antigen-presenting cells. Such mechanisms are vital for enhancing the immune response against tumors and infections . The selective activation of TLR7 suggests that this compound could be utilized in developing therapies aimed at enhancing immune responses against various diseases.

Antitumor Activity

The potential anticancer properties of imidazoquinolines have also been explored. Some studies have indicated that these compounds can induce apoptosis in cancer cell lines and inhibit tumor growth through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways. The specific IC50 values (the concentration required to inhibit cell growth by 50%) for different derivatives have been documented, showcasing their varying efficacy against specific cancer types .

Study on Antiviral Efficacy

In a notable study involving guinea pigs infected with herpes simplex virus type 2 (HSV-2), certain imidazoquinoline derivatives were administered intravaginally. The results demonstrated a marked reduction in viral lesions compared to untreated controls. This study underscored the importance of cytokine induction as a mechanism of action for these compounds .

TLR7 Agonism and Cancer Immunotherapy

A recent investigation focused on attaching TLR7 agonists to antibody-drug conjugates (ADCs) for targeted cancer therapy. The study revealed that ADCs incorporating imidazoquinoline derivatives could effectively activate TLR7 pathways in tumor-associated macrophages, leading to enhanced anti-tumor immunity. This innovative approach highlights the dual functionality of these compounds as both immunomodulators and targeted therapy agents .

Summary of Biological Activities

| Activity Type | Mechanism/Effect | Reference |

|---|---|---|

| Antiviral | Induction of IFN production | |

| Immune Modulation | TLR7 activation leading to cytokine release | |

| Antitumor | Induction of apoptosis and cell cycle arrest |

IC50 Values for Anticancer Activity

| Compound Name | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Imidazoquinoline Derivative A | MCF-7 | 0.39 |

| Imidazoquinoline Derivative B | A549 | 0.46 |

| Imidazoquinoline Derivative C | HeLa | 0.71 |

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 4H-imidazo[4,5-c]quinolin-4-one derivatives, and how can reaction conditions be systematically optimized?

- Methodological Answer : Transition-metal-free approaches, such as base-promoted cyclization of amidines with ketones, offer high efficiency for imidazolone formation . Optimization should employ statistical experimental design (e.g., factorial or response surface methodology) to evaluate variables like solvent polarity, base strength (e.g., KOtBu vs. NaOH), and temperature. For example, yields in similar systems improved from 45% to 82% when switching from polar aprotic solvents (DMF) to toluene under reflux .

Q. How can researchers validate the structural integrity of 4H-imidazo[4,5-c]quinolin-4-one derivatives post-synthesis?

- Methodological Answer : Use a combination of H/C NMR to confirm regioselectivity and X-ray crystallography to resolve ambiguous stereochemistry. For example, spiro-fused imidazolones require crystallographic data to confirm fused-ring conformations . Mass spectrometry (HRMS) and IR spectroscopy can further verify functional groups (e.g., carbonyl stretching at ~1700 cm) .

Q. What are the key challenges in purifying 1,5-dihydro-5-butyl-1-methyl derivatives, and how can they be addressed?

- Methodological Answer : Alkyl substituents (e.g., butyl groups) increase hydrophobicity, complicating column chromatography. Use gradient elution with hexane/ethyl acetate mixtures or reverse-phase HPLC (C18 columns with acetonitrile/water). Recrystallization in ethanol/water mixtures (7:3 v/v) has achieved >95% purity in related imidazolones .

Advanced Research Questions

Q. How do electronic and steric effects of the 5-butyl and 1-methyl substituents influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : Computational modeling (DFT at the B3LYP/6-31G* level) can predict charge distribution and steric hindrance. For example, the butyl group may sterically block C-2 positions, directing electrophilic substitution to C-7. Experimental validation via Suzuki-Miyaura coupling with aryl boronic acids under Pd(PPh) catalysis can test regioselectivity .

Q. What strategies resolve contradictions in reported biological activity data for imidazo[4,5-c]quinolin-4-one analogs?

- Methodological Answer : Discrepancies in IC values (e.g., anti-inflammatory vs. anticancer assays) often arise from assay conditions (e.g., cell line specificity, serum concentration). Conduct meta-analysis using standardized protocols (e.g., MTT assays under 10% FBS) and validate via dose-response curves. Compare results with structurally related derivatives, such as 5-arylidene analogs, to isolate substituent effects .

Q. How can in silico methods predict the pharmacokinetic properties of 1,5-dihydro-5-butyl-1-methyl derivatives?

- Methodological Answer : Apply QSPR models trained on imidazolone datasets to predict logP, solubility, and metabolic stability. Tools like SwissADME or Schrödinger’s QikProp can simulate absorption (e.g., Caco-2 permeability) and cytochrome P450 interactions. For instance, the butyl chain may enhance lipophilicity (logP ~3.5), requiring prodrug strategies for improved bioavailability .

Q. What mechanistic insights explain the base-promoted cyclization pathway for imidazo[4,5-c]quinolin-4-one formation?

- Methodological Answer : Use isotopic labeling (e.g., N-amidines) and in situ FTIR to track intermediates. Computational reaction path searches (IRC analysis) can identify transition states. Evidence suggests a stepwise mechanism: (1) deprotonation of the amidine, (2) nucleophilic attack on the ketone, and (3) cyclization via a six-membered transition state .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.